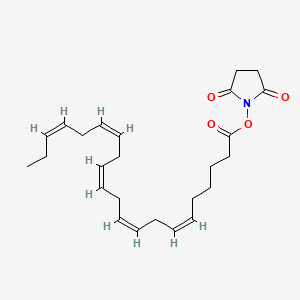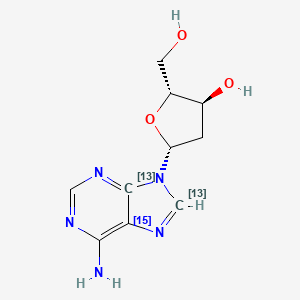
2'-Deoxyadenosine-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyadenosine-13C2,15N is a stable isotope-labeled compound used extensively in biochemical and pharmaceutical research. It is a derivative of the nucleoside adenosine, where the carbon atoms at positions 2 and 8 of the adenine ring are replaced with carbon-13 isotopes, and the nitrogen atom at position 9 is replaced with a nitrogen-15 isotope. This labeling allows for detailed studies of metabolic pathways, molecular interactions, and mechanisms of action in various biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenine and deoxyribose components. One common method involves the use of labeled precursors such as [13C]-formaldehyde and [15N]-ammonium chloride in a multi-step synthesis process . The reaction conditions often require controlled temperatures, pH levels, and the presence of specific catalysts to ensure the efficient incorporation of the isotopes.
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine-13C2,15N involves large-scale synthesis using recombinant Escherichia coli strains engineered to overexpress enzymes involved in the de novo synthesis of nucleosides . These strains are cultured in media containing labeled precursors, allowing for the efficient production of the labeled compound. The product is then purified using chromatographic techniques to achieve high purity and isotopic enrichment.
化学反応の分析
Types of Reactions: 2’-Deoxyadenosine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyadenosine, a common biomarker of oxidative stress.
Reduction: Reduction reactions can convert the compound into its corresponding deoxyadenosine analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the adenine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 8-oxo-2’-deoxyadenosine.
Reduction: Deoxyadenosine analogs.
Substitution: Various substituted adenine derivatives.
科学的研究の応用
2’-Deoxyadenosine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions.
Biology: Employed in metabolic labeling experiments to trace the incorporation and turnover of nucleosides in DNA and RNA.
Medicine: Utilized in the development of antiviral and anticancer drugs by studying the metabolism and mechanism of action of nucleoside analogs.
Industry: Applied in the quality control of pharmaceuticals and the development of diagnostic assays.
作用機序
The mechanism of action of 2’-Deoxyadenosine-13C2,15N involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis and function . The labeled isotopes allow for the precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with molecular targets. The compound can inhibit enzymes such as adenosine deaminase, leading to the accumulation of toxic metabolites and the disruption of cellular processes .
類似化合物との比較
2’-Deoxyadenosine-13C10,15N5 5’-triphosphate disodium salt solution: Another isotope-labeled nucleoside used in similar research applications.
2’-Deoxyadenosine-13C10,15N5:
Uniqueness: 2’-Deoxyadenosine-13C2,15N is unique due to its specific labeling pattern, which allows for targeted studies of the adenine and deoxyribose components. This specificity makes it particularly useful in studies of DNA damage and repair, as well as in the development of nucleoside-based therapeutics.
特性
分子式 |
C10H13N5O3 |
|---|---|
分子量 |
254.22 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i4+1,10+1,14+1 |
InChIキー |
OLXZPDWKRNYJJZ-DLQNWUHYSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2[13CH]=[15N]C3=C(N=CN=[13C]32)N)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


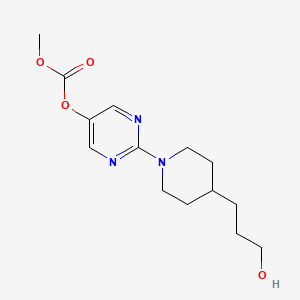


![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
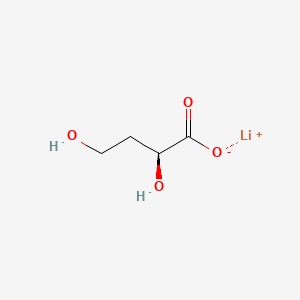
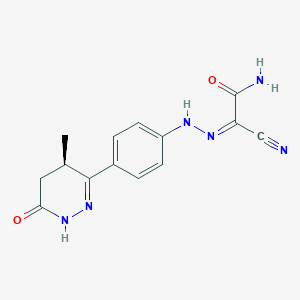
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)

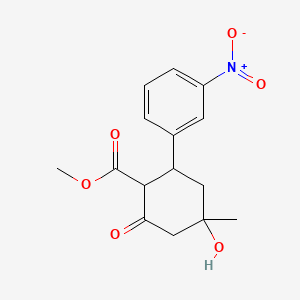
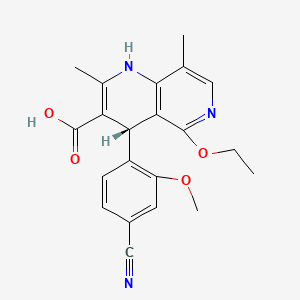
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
